7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid
Overview
Description
“7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid” is a chemical compound with the CAS Number: 1159827-76-5 . It has a molecular weight of 180.14 . The IUPAC name for this compound is 7-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid .
Molecular Structure Analysis
The InChI code for “7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid” is 1S/C8H5FN2O2/c9-5-1-2-11-6(8(12)13)4-10-7(11)3-5/h1-4H,(H,12,13) . This code provides a textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid” is a solid at room temperature . The compound should be stored in a refrigerator .Scientific Research Applications
Optoelectronic Materials
The compound's derivatives have been implicated in the development of novel optoelectronic materials. The review by Lipunova et al. (2018) discusses how the inclusion of pyrimidine and quinazoline fragments into π-extended conjugated systems can be valuable for creating novel materials for organic light-emitting diodes (OLEDs), nonlinear optical materials, and colorimetric pH sensors. These derivatives have shown potential in applications related to photo- and electroluminescence, highlighting their significance in developing luminescent small molecules and chelate compounds (Lipunova et al., 2018).
Biological Significance and Optical Sensors
Compounds containing 7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid structures have been identified for their role in forming optical sensors due to their ability to form both coordination and hydrogen bonds, making them suitable as sensing probes. The review by Jindal and Kaur (2021) covers various pyrimidine-based optical sensors and acknowledges their biological and medicinal applications, indicating the versatility of these compounds in sensor technology and potential therapeutic uses (Jindal & Kaur, 2021).
Synthetic and Medicinal Aspects
Cherukupalli et al. (2017) discuss the synthetic strategies and significant biological properties, including structure-activity relationship studies, of pyrazolo[1,5-a]pyrimidine derivatives. The review underscores the medicinal potential of these compounds in various therapeutic areas, such as anticancer and anti-infectious agents, highlighting the broad applicability of this scaffold in drug discovery (Cherukupalli et al., 2017).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P338, P351, which advise avoiding breathing dust/fume/gas/mist/vapours/spray and, if in eyes, rinsing cautiously with water for several minutes .
properties
IUPAC Name |
7-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-5-1-2-11-6(8(12)13)4-10-7(11)3-5/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZSHNQMIWONQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=C2C(=O)O)C=C1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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